![molecular formula C20H23ClN4O3S B10959355 N-(4-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B10959355.png)
N-(4-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)
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Overview
Description
N-(4-CHLOROPHENYL)-N-(2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N-(2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the hydrazone intermediate: This involves the reaction of 1-methyltetrahydro-4(1H)-pyridinone with hydrazine under acidic or basic conditions.
Coupling with 4-chlorophenyl sulfonamide: The hydrazone intermediate is then reacted with 4-chlorophenyl sulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N-(2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N-(2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular processes, leading to its biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
N-(4-CHLOROPHENYL)-N-(2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE is unique due to its complex structure, which may confer specific biological activities or chemical reactivity not seen in simpler sulfonamides
Properties
Molecular Formula |
C20H23ClN4O3S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C20H23ClN4O3S/c1-24-13-11-17(12-14-24)22-23-20(26)15-25(18-9-7-16(21)8-10-18)29(27,28)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,23,26) |
InChI Key |
CBQDULNBYJSQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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